

Application Notes and Protocols for Idoxuridine (5-Iodo-2'-deoxyuridine)

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Compound of Interest		
Compound Name:	C11H21IN2O2	
Cat. No.:	B12631338	Get Quote

Important Note: The molecular formula **C11H21IN2O2** provided in the topic query does not correspond to a readily identifiable chemical compound in major chemical databases. To provide a relevant and useful response for researchers, scientists, and drug development professionals, these application notes and protocols have been created for Idoxuridine (5-Iodo-2'-deoxyuridine), a well-characterized iodinated organic compound with significant applications in antiviral research and drug development. Its molecular formula is C9H11IN2O5.

Laboratory Safety and Handling

Idoxuridine is a potent antiviral agent and requires careful handling to ensure personnel safety and prevent exposure. It is classified as a hazardous substance and may cause heritable genetic damage, harm to the unborn child, and possible risk of impaired fertility.[1]

- 1.1. Personal Protective Equipment (PPE)
- Eye Protection: Wear chemical safety goggles.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, a full suit may be necessary.
- Respiratory Protection: Use a dust respirator or a certified air-purifying respirator if handling the powder form, especially if there is a risk of generating dust.[2]



1.2. Engineering Controls

- Work with Idoxuridine in a well-ventilated area.
- For procedures that may generate dust or aerosols, use a chemical fume hood or a glove box.[1][2]

1.3. Handling Procedures

- Avoid breathing dust, fumes, or vapors.[3][4]
- Avoid contact with skin and eyes.[5]
- Wash hands thoroughly after handling.[4]
- Keep away from heat, sparks, and open flames as fine dust dispersed in air can be a
 potential explosion hazard.[2]
- Ground all equipment containing the material.[2]

1.4. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
- Protect from direct sunlight.[5]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

1.5. First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
- Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing.
 Seek medical attention if irritation develops.[2]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]



 Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[2][4]

1.6. Disposal

- Dispose of waste material in accordance with local, state, and federal regulations.[1]
- Do not allow the material to enter sewers or waterways.[3]

Physicochemical and Toxicological Data

A summary of key quantitative data for Idoxuridine is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C9H11IN2O5	[6][7]
Molecular Weight	354.10 g/mol	[6][7]
Melting Point	193 °C	[6]
Water Solubility	2000 mg/L at 25 °C	[6]
logP	-0.96	[6]
рКа	8.25	[6]
LD50 (Oral, Mouse)	>10 g/kg	[3]
LD50 (Intraperitoneal, Rat)	4 g/kg	[3]
IC50 (Feline Herpesvirus)	4.3 μΜ	[7]

Experimental Protocols

3.1. Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a common method for determining the antiviral activity of Idoxuridine against Herpes Simplex Virus (HSV) in cell culture.



Materials:

- Vero cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Herpes Simplex Virus (HSV-1 or HSV-2) stock
- Idoxuridine
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Crystal Violet staining solution
- Methylcellulose overlay medium

Procedure:

- Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
- Drug Preparation: Prepare a stock solution of Idoxuridine in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations for the assay.
- Virus Infection: Once the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
- Drug Treatment: After viral adsorption, remove the virus inoculum and wash the cells with PBS. Add the methylcellulose overlay medium containing various concentrations of Idoxuridine (and a no-drug control).



- Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days, or until
 plaques are visible.
- Plaque Visualization: Aspirate the overlay medium and wash the cells with PBS. Fix the cells with methanol and then stain with Crystal Violet solution.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 value (the concentration of drug that inhibits plaque formation by 50%) can be determined by regression analysis.

3.2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of Idoxuridine on the host cells.

Materials:

- Vero cells (or the same cell line used in the antiviral assay)
- DMEM with 10% FBS
- Idoxuridine
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Drug Treatment: Add various concentrations of Idoxuridine to the wells. Include a no-drug control.

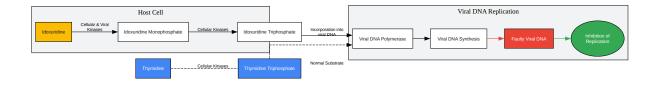


- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The CC50 value (the concentration of drug that reduces cell viability by 50%) can be determined.

Visualizations

4.1. Mechanism of Action of Idoxuridine

The following diagram illustrates the mechanism by which Idoxuridine inhibits viral replication.



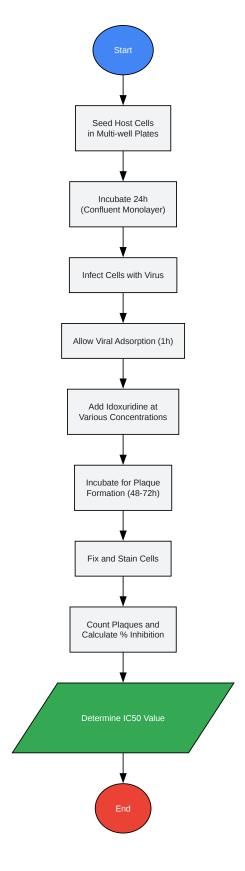
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Caption: Mechanism of action of Idoxuridine as an antiviral agent.

4.2. Experimental Workflow for Antiviral Activity Assessment

The diagram below outlines the key steps in determining the antiviral efficacy of a compound like Idoxuridine.





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Caption: Workflow for a plaque reduction antiviral assay.



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